7-(2-Furylmethyl)-8,9-diphenyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
7-(2-Furylmethyl)-8,9-diphenyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:
- The core structure consists of a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold.
- The furylmethyl group (2-furylmethyl) is attached at position 7.
- Phenyl groups are present at positions 8 and 9.
- A thienyl group is attached at position 2.
Preparation Methods
Synthetic Routes:
Monosubstituted Tetrazine Approach:
Direct Synthesis:
Industrial Production:
- While industrial-scale production methods may not be widely documented, the compound can be synthesized using scalable processes based on the above synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Depending on the reaction, products may include derivatives with modified substituents or functional groups.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for novel materials.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties, including potential as an anticancer or antiviral agent.
Industry: Evaluate its use in organic electronics, sensors, or other advanced materials.
Mechanism of Action
Targets: Identify molecular targets (enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways influenced by its binding or activity.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Explore other pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidines or structurally related heterocycles.
Properties
Molecular Formula |
C28H19N5OS |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
10-(furan-2-ylmethyl)-11,12-diphenyl-4-thiophen-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C28H19N5OS/c1-3-9-19(10-4-1)23-24-27(29-18-33-28(24)30-26(31-33)22-14-8-16-35-22)32(17-21-13-7-15-34-21)25(23)20-11-5-2-6-12-20/h1-16,18H,17H2 |
InChI Key |
UIDXUKZHYQZTQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)C5=CC=CS5)CC6=CC=CO6)C7=CC=CC=C7 |
Origin of Product |
United States |
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